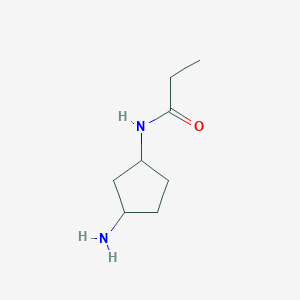![molecular formula C18H12BrN3 B13178287 6-Bromo-2,3-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B13178287.png)
6-Bromo-2,3-diphenylpyrazolo[1,5-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-2,3-diphenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by the presence of a bromine atom at the 6th position and two phenyl groups at the 2nd and 3rd positions of the pyrazolo[1,5-a]pyrimidine core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,3-diphenylpyrazolo[1,5-a]pyrimidine typically involves the reaction of 2-cyanopyrazolo[1,5-a]pyrimidine derivatives with various reagents. One common method includes the reaction of 2-cyanopyrazolo[1,5-a]pyrimidine with aromatic aldehydes, arenediazonium salts, hydrazine hydrate, and guanidine hydrochloride . The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as employing continuous flow reactors for large-scale production.
化学反応の分析
Types of Reactions
6-Bromo-2,3-diphenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield derivatives with various functional groups replacing the bromine atom .
科学的研究の応用
6-Bromo-2,3-diphenylpyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It has shown potential as an anticancer agent by inhibiting cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation.
Biological Studies: The compound is used in studies related to apoptosis and cell cycle arrest, providing insights into cancer treatment mechanisms.
Material Science:
作用機序
The primary mechanism of action of 6-Bromo-2,3-diphenylpyrazolo[1,5-a]pyrimidine involves the inhibition of CDK2. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins necessary for cell cycle progression. This inhibition leads to cell cycle arrest at specific phases (G1/S or G2/M), ultimately inducing apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
- 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile
- Pyrazolo[1,5-a]pyrimidine derivatives with various substituents
Uniqueness
6-Bromo-2,3-diphenylpyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the bromine atom and two phenyl groups enhances its ability to interact with molecular targets like CDK2, making it a promising candidate for anticancer drug development .
特性
分子式 |
C18H12BrN3 |
|---|---|
分子量 |
350.2 g/mol |
IUPAC名 |
6-bromo-2,3-diphenylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C18H12BrN3/c19-15-11-20-18-16(13-7-3-1-4-8-13)17(21-22(18)12-15)14-9-5-2-6-10-14/h1-12H |
InChIキー |
NPPHGGKOWURHGK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C3N=CC(=CN3N=C2C4=CC=CC=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-Chlorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine](/img/structure/B13178208.png)


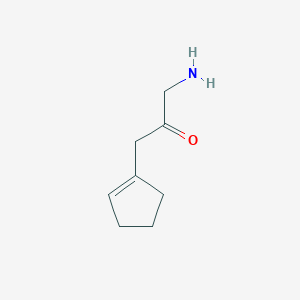



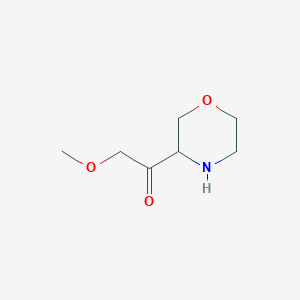
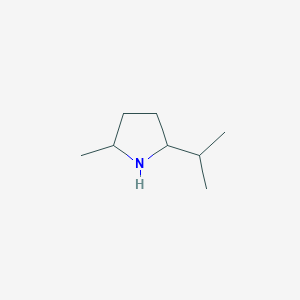
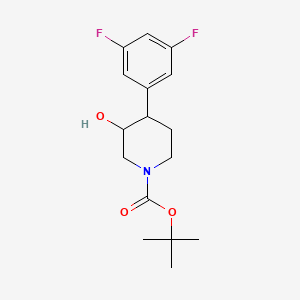
![({2-[1-(Chloromethyl)cyclopropyl]ethoxy}methyl)benzene](/img/structure/B13178275.png)
![{[(5-Bromo-4-methylpentyl)oxy]methyl}benzene](/img/structure/B13178282.png)
![1-[2-(Aminomethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B13178294.png)
